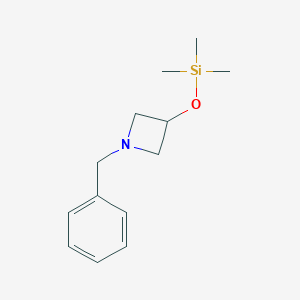
2,3,4,6-Tetra-O-acetil-α-D-mannopiranósido bromuro
Descripción general
Descripción
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, also known as TMA-Br, is a small molecule that has been used in a variety of scientific research applications. It is a versatile compound that can be used for a range of different experiments and has been found to be an effective inhibitor of enzymes. TMA-Br has been used in a number of biochemical and physiological experiments, as well as for drug screening and as an inhibitor of enzymes.
Aplicaciones Científicas De Investigación
Preparación de otros compuestos
“2,3,4,6-Tetra-O-acetil-α-D-mannopiranósido bromuro” se puede utilizar en la preparación de otros compuestos orgánicos complejos. Por ejemplo, se puede utilizar en la desacetilación de pentaacetatos de glucosa, galactosa y manosa .
Estudio de los efectos anoméricos
Este compuesto se puede utilizar para estudiar el efecto anomérico durante la desacetilación y la desalquilación, lo que se ha demostrado en los resultados experimentales y computacionales .
Reactivo de condensación orgánica
Se puede utilizar como reactivo de condensación orgánica para reacciones químicas como las reacciones de N- y S-galactosilación .
Síntesis de sacaridos fosforilados equipados con espaciadores
Este compuesto se puede utilizar en la síntesis de fragmentos de di-, tri- y tetrasacárido fosforilados equipados con espaciadores de los polisacáridos O-específicos .
Síntesis de glucopiranósido de propargilo
Se puede utilizar en la síntesis de glucopiranósido de propargilo, que es un componente dipolarófilo bien establecido en la reacción de cicloadición dipolar 1,3 para la síntesis de diferentes derivados de triazol o isoxazol .
Construcción de glicoconjugados basados en quinolina
Se ha informado otra aplicación útil del glucopiranósido de propargilo en una reacción de tres componentes en un solo recipiente de alquino-aldehído-anilina para la construcción exitosa de glicoconjugados basados en quinolina .
Mecanismo De Acción
Target of Action
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is a chemical compound that primarily targets biochemical reactions involving carbohydrates . It is used as an organic condensation reagent in chemistries such as N- and S- galactosylation reactions .
Mode of Action
This compound interacts with its targets by acting as a reagent in the synthesis of various biochemical compounds . It is involved in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbohydrate chemistry . It plays a crucial role in the synthesis of various saccharide fragments, influencing the downstream effects of these pathways.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role as a reagent in the synthesis of various biochemical compounds . The resulting compounds can have various effects depending on their specific structures and functions.
Action Environment
The action, efficacy, and stability of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide can be influenced by various environmental factors. For instance, it is sensitive to light, moisture, and heat . Therefore, it should be stored under inert gas at a temperature below 0°C .
Análisis Bioquímico
Biochemical Properties
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide plays a crucial role in biochemical reactions, primarily as a glycosyl donor in glycosylation processes. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This compound is also known to interact with proteins and other biomolecules involved in carbohydrate metabolism. The acetyl groups on the mannopyranosyl ring enhance its reactivity, making it an efficient donor in glycosylation reactions .
Cellular Effects
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide influences various cellular processes, particularly those related to carbohydrate metabolism and cell signaling. It has been observed to affect cell function by modulating the activity of glycosyltransferases and other enzymes involved in glycosylation. This compound can impact cell signaling pathways by altering the glycosylation patterns of cell surface receptors and other signaling molecules. Additionally, it may influence gene expression and cellular metabolism by modifying the glycosylation status of transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide involves its role as a glycosyl donor in glycosylation reactions. The bromide moiety acts as a leaving group, facilitating the transfer of the mannopyranosyl group to acceptor molecules. This process is often catalyzed by glycosyltransferases, which recognize the acetylated mannopyranosyl donor and facilitate its transfer to specific acceptor molecules. The acetyl groups on the mannopyranosyl ring enhance its reactivity, making it an efficient donor in these reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide can change over time due to its stability and degradation properties. This compound is known to be sensitive to moisture and temperature, which can lead to its degradation over time. In in vitro studies, it has been observed that prolonged exposure to aqueous environments can result in the hydrolysis of the acetyl groups, reducing its reactivity as a glycosyl donor. In in vivo studies, the long-term effects on cellular function are still being investigated, but initial findings suggest that it may influence glycosylation patterns and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide in animal models vary with different dosages. At lower doses, this compound has been observed to effectively participate in glycosylation reactions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in carbohydrate metabolism and potential cytotoxicity. Threshold effects have been noted, where the compound’s impact on glycosylation and cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This compound can also influence metabolic flux by altering the glycosylation patterns of key metabolic enzymes, potentially affecting their activity and stability. Additionally, it may impact metabolite levels by modifying the glycosylation status of transporters and other proteins involved in metabolite transport .
Transport and Distribution
Within cells and tissues, 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where glycosylation reactions occur. The compound’s acetyl groups may also influence its solubility and distribution within the cellular environment. Studies have shown that it can accumulate in certain tissues, potentially affecting local glycosylation processes .
Subcellular Localization
The subcellular localization of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide is influenced by its interactions with targeting signals and post-translational modifications. This compound is often directed to specific compartments or organelles involved in glycosylation, such as the Golgi apparatus and endoplasmic reticulum. The acetyl groups on the mannopyranosyl ring may also play a role in its localization by affecting its interactions with cellular membranes and transport proteins. These factors collectively determine the compound’s activity and function within different subcellular compartments .
Propiedades
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKKUWALRRPA-DGTMBMJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454088 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13242-53-0 | |
| Record name | α-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13242-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















